Danuglipron

GLP-1R allosteric modulation species selectivity preclinical model translation

Danuglipron is an oral small-molecule GLP-1R agonist featuring unique Trp33-dependent allosteric binding, enabling primate/human-selective receptor activation unavailable in rodent models. Its twice-daily oral dosing paradigm (HbA1c reduction −0.90%, FPG −24.66 mg/dL) serves as the definitive benchmark for BID vs. QD pharmacodynamic comparisons. Achieving 39% oral bioavailability in rats without SNAC absorption enhancers, it is the preferred reference for oral delivery formulation studies. The well-characterized GI tolerability profile (>50% discontinuation rate) provides an essential high-burden comparator for nausea mechanism research. For R&D use only.

Molecular Formula C31H30FN5O4
Molecular Weight 555.6 g/mol
CAS No. 2230198-02-2
Cat. No. B610018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanuglipron
CAS2230198-02-2
SynonymsPF-06882961;  PF 06882961;  PF06882961; 
Molecular FormulaC31H30FN5O4
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O
InChIInChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39)/t24-/m0/s1
InChIKeyHYBAKUMPISVZQP-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Danuglipron (PF-06882961, CAS 2230198-02-2): An Orally Bioavailable Small-Molecule GLP-1R Agonist for Metabolic Research Procurement


Danuglipron (PF-06882961, CAS 2230198-02-2) is a non-peptidic, orally bioavailable small-molecule agonist of the human glucagon-like peptide-1 receptor (GLP-1R), chemically defined as (S)-2-((4-(6-((4-cyano-2-fluorophenyl)methoxy)-2-pyridinyl)-1-piperidinyl)methyl)-1-(2-oxetanylmethyl)-1H-benzimidazole-6-carboxylic acid, with a molecular weight of 555.60 g/mol [1][2]. Discovered and developed by Pfizer through optimization of a 5-fluoropyrimidine-based screening hit, danuglipron was advanced to Phase 2b clinical trials for type 2 diabetes mellitus (T2DM) and obesity, demonstrating glucose-lowering and weight-reducing efficacy consistent with peptidic GLP-1R agonists without requiring injection or fasting restrictions [2][3].

Why Danuglipron Cannot Be Interchanged with Generic Oral GLP-1R Agonists in Research Protocols


Despite sharing a common GLP-1R target with peptide-based agonists (e.g., semaglutide, liraglutide) and other oral small-molecule candidates (e.g., orforglipron), danuglipron exhibits distinct molecular pharmacology, pharmacokinetic behavior, and clinical efficacy profiles that preclude simple substitution. Danuglipron binds a unique allosteric pocket requiring a primate-specific tryptophan-33 residue, resulting in species-selective insulinotropic activity absent in rodents—a critical consideration for preclinical model selection [1]. Furthermore, danuglipron's twice-daily dosing regimen, weight loss trajectory, gastrointestinal tolerability, and discontinuation rates differ materially from once-daily orforglipron and injectable semaglutide, as quantified in the evidence items below [2][3].

Quantitative Differentiation Evidence for Danuglipron Against Comparator GLP-1R Agonists


Species-Selective GLP-1R Activation: Primate-Specific Tryptophan-33 Binding Pocket

Danuglipron's binding mode is uniquely dependent on a primate-specific tryptophan residue at position 33 of the GLP-1R extracellular domain. Cryogenic electron microscopy and receptor mutagenesis studies revealed that substitution of Trp33 with the corresponding rodent residue (Ser33) abolishes danuglipron-mediated cAMP accumulation [1]. This contrasts with peptidic GLP-1R agonists (e.g., exendin-4, liraglutide) and other small-molecule agonists (e.g., compound 2, a GLP-1R positive allosteric modulator) that maintain activity across species due to orthosteric or distinct allosteric binding sites [1].

GLP-1R allosteric modulation species selectivity preclinical model translation

Oral Bioavailability and Preclinical Pharmacokinetic Profile in Rat and Monkey

Danuglipron demonstrates species-dependent oral bioavailability in preclinical models, with values of 39% in rats (at 100 mg/kg) and 5-9% in cynomolgus monkeys (at 5-100 mg/kg) following oral administration of the Tris salt formulation [1]. This compares favorably to the negligible oral bioavailability of native GLP-1 peptides (<0.1%) and aligns with other oral small-molecule GLP-1R agonists under development [1].

oral bioavailability pharmacokinetics preclinical ADME

HbA1c Reduction in T2DM: Meta-Analysis Comparison with Orforglipron

In a 2025 systematic review and meta-analysis of 8 randomized controlled trials involving 1,454 participants, danuglipron achieved a mean difference (MD) in HbA1c reduction of −0.90% (95% CI −1.06 to −0.74) from baseline compared with placebo [1]. In the same analysis, the comparator oral small-molecule GLP-1R agonist orforglipron demonstrated a numerically greater HbA1c reduction of −1.02% (95% CI −1.18 to −0.86) [1].

glycemic control HbA1c type 2 diabetes

Body Weight Reduction in Obesity: Meta-Analysis Comparison with Orforglipron

The same 2025 meta-analysis reported that danuglipron reduced body weight by a mean difference of −2.17 kg (95% CI −3.10 to −1.23) relative to placebo [1]. In contrast, orforglipron achieved a substantially greater weight reduction of −6.28 kg (95% CI −8.45 to −4.11) versus placebo [1].

weight loss obesity anti-obesity agents

Twice-Daily Dosing Requirement vs. Once-Daily Orforglipron

Danuglipron requires twice-daily (BID) oral administration with food to achieve therapeutic exposure, as established in Phase 1 and Phase 2b clinical trials [1][2]. In contrast, the comparator oral small-molecule GLP-1R agonist orforglipron is dosed once daily (OD) [3]. Pharmacokinetic studies of a once-daily modified-release danuglipron formulation achieved key goals but development was discontinued due to a single case of potential drug-induced liver injury, leaving the BID regimen as the characterized research standard [4].

dosing frequency adherence pharmacokinetics

Treatment Discontinuation and Gastrointestinal Tolerability in Obesity Trials

In a Phase 2b obesity trial (N=626 participants without T2DM), the twice-daily danuglipron regimen was associated with high rates of gastrointestinal adverse events, leading to >50% treatment discontinuation across all dose groups [1]. Specific adverse event rates included nausea (73%), vomiting (47%), and diarrhea (25%) [1]. In comparison, orforglipron Phase 2 trials reported lower discontinuation rates, though both agents increase GI adverse event risk relative to placebo [2].

tolerability discontinuation rate gastrointestinal adverse events

Optimized Research and Industrial Application Scenarios for Danuglipron (CAS 2230198-02-2)


Humanized Mouse Model Studies Requiring Primate-Specific GLP-1R Pharmacology

Danuglipron is the preferred GLP-1R agonist for studies in humanized mouse models (e.g., hGLP-1R knock-in mice) because its binding pocket requires the primate-specific Trp33 residue absent in wild-type rodents [1]. This species selectivity enables clean evaluation of human-relevant GLP-1R signaling without confounding activity on endogenous murine receptors, a limitation of peptidic agonists that activate both human and mouse receptors with similar potency [1].

Oral Bioavailability Research and Formulation Development Without Absorption Enhancers

Danuglipron serves as a benchmark oral small-molecule GLP-1R agonist for preclinical pharmacokinetic and formulation studies, achieving oral bioavailability of 39% in rats and 5-9% in monkeys without requiring absorption enhancers like SNAC (used for oral semaglutide) [1]. This makes it an ideal reference compound for developing novel oral delivery systems, evaluating intestinal absorption mechanisms, and benchmarking new chemical entities in the oral GLP-1R agonist space [1].

Twice-Daily Dosing Regimen Studies for Glycemic Control in T2DM Models

For research protocols specifically investigating the pharmacodynamic consequences of twice-daily versus once-daily GLP-1R agonism, danuglipron provides a well-characterized BID oral dosing paradigm with established HbA1c reduction of −0.90% and FPG reduction of −24.66 mg/dL in meta-analyses [2]. This enables direct comparison with once-daily orforglipron or injectable weekly semaglutide in head-to-head preclinical or clinical studies examining dosing frequency effects on glucose variability, insulin secretion patterns, and gastrointestinal tolerability [2][3].

Comparative Safety and Tolerability Studies in Obesity Research

Danuglipron is a critical reference compound for studies investigating the relationship between oral small-molecule GLP-1R agonism and gastrointestinal tolerability, given its well-documented AE profile in obesity trials (>50% discontinuation, 73% nausea, 47% vomiting, 25% diarrhea) [3]. It serves as a high-tolerability-burden comparator against better-tolerated agents like orforglipron (10-21% discontinuation) for research aimed at understanding mechanisms of GLP-1R-mediated nausea and developing mitigation strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Danuglipron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.